8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Overview
Description
This compound is characterized by a fused ring system consisting of an oxadiazole ring and a cinnoline ring, with a methyl group attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the reaction of 3-nitramino-4-phenylfurazan with electrophilic agents. The process can be carried out using phosphorus anhydride or oleum, or by employing O-methyl derivatives of 3-nitramino-4-phenylfurazan with acids such as sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that appropriate safety and environmental regulations are followed.
Chemical Reactions Analysis
Types of Reactions
8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Electrophilic agents: Such as sulfuric acid and boron trifluoride etherate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-f]cinnoline: Lacks the methyl group present in 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline.
[1,2,4]Oxadiazole: A different regioisomer with distinct chemical properties.
[1,3,4]Oxadiazole: Another regioisomer with unique characteristics.
Uniqueness
This compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This compound’s fused ring system also contributes to its distinct properties compared to other oxadiazole derivatives .
Properties
IUPAC Name |
8-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXOLPGZIZVZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=NON=C32)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371703 | |
Record name | 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304869-93-0 | |
Record name | 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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